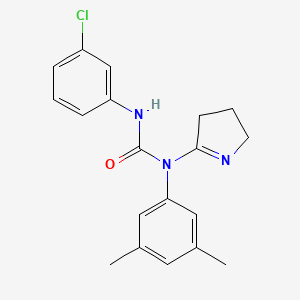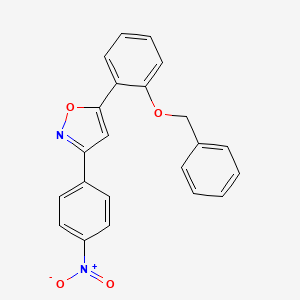
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole, also known as NPOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been explored as a potential electron-transporting material in organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole is not fully understood. However, studies have suggested that 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole may act as a reactive oxygen species (ROS) scavenger, which may contribute to its anti-inflammatory and anti-tumor activities. Additionally, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole exhibits anti-inflammatory, anti-tumor, and anti-bacterial activities. 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been investigated for its potential to inhibit angiogenesis, which is a process involved in the growth of new blood vessels and is important in cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole in lab experiments is its stability and ease of synthesis. Additionally, 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been shown to exhibit low toxicity, making it a potentially safe compound for use in biological systems. However, one limitation of using 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole. One area of interest is the development of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole and its derivatives may lead to the discovery of novel compounds with improved properties and potential applications.
Métodos De Síntesis
The synthesis of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole involves the reaction between 4-nitrobenzaldehyde and 2-phenylphenol in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the oxazole ring. The final product is obtained through purification using column chromatography.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-24(26)18-12-10-17(11-13-18)20-14-22(28-23-20)19-8-4-5-9-21(19)27-15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJFZWOYZEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

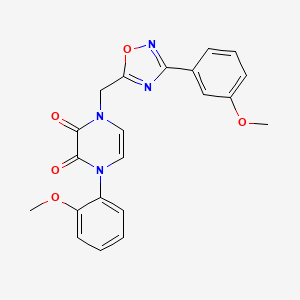
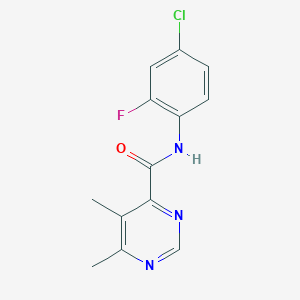
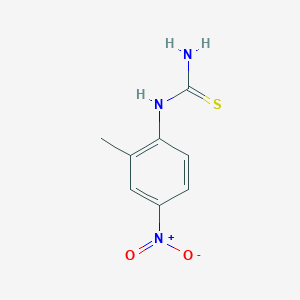





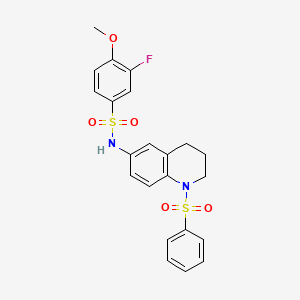
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
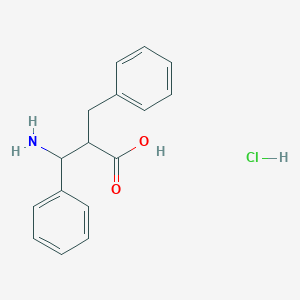
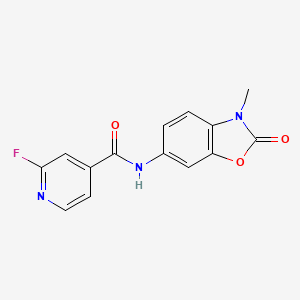
![7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2730935.png)
